2-(2-phenyl-1,3-thiazol-4-yl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide
Description
Properties
Molecular Formula |
C16H16N4OS2 |
|---|---|
Molecular Weight |
344.5 g/mol |
IUPAC Name |
2-(2-phenyl-1,3-thiazol-4-yl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C16H16N4OS2/c1-2-6-14-19-20-16(23-14)18-13(21)9-12-10-22-15(17-12)11-7-4-3-5-8-11/h3-5,7-8,10H,2,6,9H2,1H3,(H,18,20,21) |
InChI Key |
UTXDKWMZAYOJGW-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN=C(S1)NC(=O)CC2=CSC(=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-phenyl-1,3-thiazol-4-yl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of α-haloketones with thiourea. For example, 2-phenyl-1,3-thiazole can be prepared by reacting phenacyl bromide with thiourea in the presence of a base such as sodium hydroxide.
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of thiosemicarbazides with carboxylic acids or their derivatives. For instance, 5-propyl-1,3,4-thiadiazole can be prepared by reacting propylthiosemicarbazide with acetic anhydride.
Coupling of Thiazole and Thiadiazole Rings: The final step involves the coupling of the thiazole and thiadiazole rings through an acetamide linkage. This can be achieved by reacting 2-phenyl-1,3-thiazole-4-carboxylic acid with 5-propyl-1,3,4-thiadiazol-2-amine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors, microwave-assisted synthesis, and high-throughput screening of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the thiazole and thiadiazole rings. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction reactions can occur at the carbonyl group of the acetamide linkage. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring. Electrophilic aromatic substitution reactions can be carried out using reagents such as halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and other reducing agents.
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), and sulfonating agents (e.g., sulfuric acid).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as a potential therapeutic agent due to its diverse biological activities, including antimicrobial, antifungal, and anticancer properties.
Agriculture: The compound has been investigated for its potential use as a pesticide or herbicide due to its ability to inhibit the growth of certain plant pathogens.
Materials Science: The compound has been explored for its potential use in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(2-phenyl-1,3-thiazol-4-yl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide is not fully understood, but it is believed to involve interactions with various molecular targets and pathways:
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, leading to disruption of essential biochemical processes in cells.
DNA Intercalation: The compound may intercalate into DNA, leading to inhibition of DNA replication and transcription.
Reactive Oxygen Species (ROS) Generation: The compound may induce the generation of reactive oxygen species, leading to oxidative stress and cell death.
Comparison with Similar Compounds
Substituent Variations on the Thiadiazole Ring
The 1,3,4-thiadiazole ring's substituents significantly influence physicochemical properties and bioactivity. Below is a comparative analysis:
Key Observations :
Variations in the Acetamide-Linked Aromatic Moieties
The phenyl-thiazole moiety in the target compound contrasts with other aryl or phenoxy groups in analogs:
Key Observations :
Biological Activity
The compound 2-(2-phenyl-1,3-thiazol-4-yl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide represents a novel structure within the realm of thiazole and thiadiazole derivatives. These types of compounds have garnered attention due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article delves into the biological activity of this specific compound, summarizing relevant research findings, case studies, and data tables that highlight its efficacy and potential applications.
Chemical Structure and Properties
The molecular formula of This compound is , with a molecular weight of approximately 378.53 g/mol. The compound features a thiazole ring fused with a thiadiazole moiety, which is critical for its biological activity.
Anticancer Activity
Recent studies have indicated that derivatives of thiazole and thiadiazole exhibit significant anticancer properties. For instance:
- In vitro Studies : A study demonstrated that similar compounds showed IC50 values ranging from 0.28 µg/mL to 10 µg/mL against various cancer cell lines including MCF-7 (breast cancer), HCT116 (colon cancer), and A549 (lung cancer) cells .
- Mechanism of Action : The anticancer effects are attributed to the inhibition of key signaling pathways involved in cell proliferation and survival, such as the STAT3 pathway . Molecular docking studies suggest that these compounds can interfere with DNA binding and kinase activity.
Antimicrobial Properties
Thiazole and thiadiazole derivatives have been reported to possess antimicrobial activities against a range of pathogens:
- Activity Against Bacteria : Compounds similar to the one have shown promising results against both Gram-positive and Gram-negative bacteria. For example, certain derivatives demonstrated minimum inhibitory concentrations (MIC) as low as 10 µg/mL against Staphylococcus aureus .
Anti-inflammatory Effects
Some studies have indicated potential anti-inflammatory properties associated with thiazole derivatives. These effects may be mediated through the inhibition of pro-inflammatory cytokines and enzymes such as COX-2 .
Table 1: Biological Activity Summary of Related Compounds
| Compound Name | IC50 (µg/mL) | Cancer Cell Line | Activity Type |
|---|---|---|---|
| 2-(5-methyl-2-phenyl-1,3-thiazol-4-yl)acetamide | 0.28 | MCF-7 | Anticancer |
| 5-(benzenesulfonylmethyl)-1,3,4-thiadiazol derivative | 2.44 | LoVo | Anticancer |
| Thiadiazole derivative | 10 | E. coli | Antimicrobial |
| Thiadiazole derivative | 10 | S. aureus | Antimicrobial |
Case Studies
- Case Study on Anticancer Activity : A recent investigation into the anticancer properties of thiadiazole derivatives found that one compound exhibited an IC50 value of 4.27 µg/mL against SK-MEL-2 melanoma cells. This study highlighted the compound's ability to induce apoptosis without causing cell cycle arrest .
- Case Study on Antimicrobial Activity : Another study evaluated a series of thiazole derivatives for their antimicrobial efficacy against various bacterial strains. The most effective compound displayed an MIC of 5 µg/mL against Methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential for clinical application in treating resistant infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
